1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-

説明

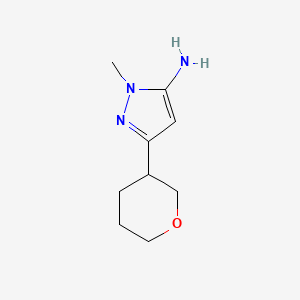

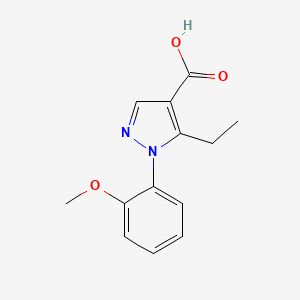

“1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-” is a derivative of benzimidazole . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .

Synthesis Analysis

The synthesis of benzimidazole derivatives is a topic of ongoing research . For instance, Lgaz et al. reported the inhibition effects on MS in 1 M HCl of 2-(2-pyridyl)benzimidazole .Molecular Structure Analysis

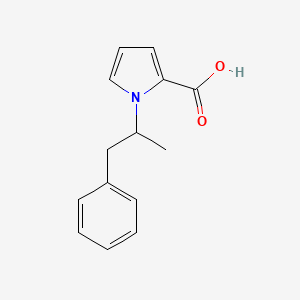

The molecular structure of “1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-” is a benzimidazole ring with a bromo-pyridinyl group attached .Chemical Reactions Analysis

Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .Physical And Chemical Properties Analysis

The empirical formula of “1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-” is C7H5BrN2 . The molecular weight is 197.03 .科学的研究の応用

Xenobiotic Assessment in Food Processing

1H-Benzimidazole derivatives like benzimidazoles have been studied for their presence in foods as xenobiotics, compounds foreign to an organism. Research indicates that heterocyclic amines (HAs) and polycyclic aromatic hydrocarbons (PAHs), categories to which some benzimidazole derivatives belong, are present in various food items, particularly those involving meat and meat products. The study focuses on the intake of such compounds and their relation to cooking methods, temperature, and degree of browning, highlighting the widespread presence and levels of these compounds in different sources. It emphasizes the need for regulatory efforts to manage the intake of these xenobiotics (Zapico et al., 2022).

Pharmacokinetic Properties and Drug Interaction Studies

Benzimidazole derivatives like pantoprazole exhibit specific pharmacokinetic properties. For instance, pantoprazole, a substituted benzimidazole, is a potent inhibitor of gastric H+,K(+)-ATPase with a low potential to inhibit cytochrome P450, showing no significant interaction with diazepam in terms of clearance or elimination half-life. This highlights the potential of certain benzimidazole derivatives to be administered concomitantly with other drugs without necessitating dose adjustment, even at high doses of pantoprazole (Gugler et al., 1996).

Diagnostic and Therapeutic Efficacy Studies

Benzimidazole compounds have been explored for their therapeutic efficacy in treating various infections and diseases. For example, benzimidazoles like albendazole are effective against soil-transmitted helminthiasis, although their efficacy can vary based on the diagnostic method used. Research suggests that despite differences in clinical sensitivity and egg counts among various diagnostic methods, they agree in classifying drug efficacy according to World Health Organization guidelines. This indicates that while benzimidazoles are effective, the choice of diagnostic method can influence the perceived efficacy of the drug (Vlaminck et al., 2019).

Cancer Research and Treatment

In cancer research, benzimidazole derivatives have been used in the treatment of various malignancies. For example, the pharmacokinetics and metabolism of dabigatran, a direct thrombin inhibitor with a benzimidazole component, have been studied, showcasing its potential in the management of thrombotic disorders. The research highlights the drug's bioavailability, excretion patterns, and metabolic pathways, suggesting its potential efficacy and low risk of clinically relevant interactions with drugs metabolized by cytochrome P450 (Blech et al., 2008).

将来の方向性

特性

IUPAC Name |

1-(6-bromopyridin-2-yl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3/c13-11-6-3-7-12(15-11)16-8-14-9-4-1-2-5-10(9)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYZHHCLPZIWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)

![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)

![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)

![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)